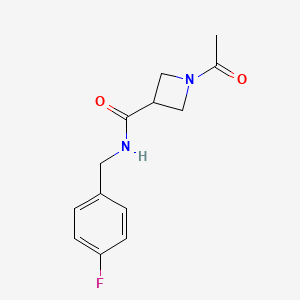

1-acetyl-N-(4-fluorobenzyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry due to their unique reactivity driven by considerable ring strain . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . This unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are largely driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Scientific Research Applications

Metabolic Studies and Drug Discovery

1-acetyl-N-(4-fluorobenzyl)azetidine-3-carboxamide-related compounds have been extensively studied for their metabolism and potential as therapeutic agents. For instance, studies on the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy highlighted the metabolic fate and major metabolites in rats and dogs, demonstrating the utility of these compounds in drug discovery programs (Monteagudo et al., 2007). Additionally, the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides revealed potent inhibition of the HIV-integrase-catalyzed strand transfer process, underscoring the potential of these compounds as antiviral agents (Pace et al., 2007).

Enzyme Inhibition and Mechanistic Insights

Research on the effects of azetidine 2-carboxylic acid on ion uptake and release in barley roots provided insights into the relationship between protein synthesis and ion transport, suggesting potential applications in studying protein function and enzyme inhibition (Pitman et al., 1977).

Synthesis of Fluorinated Heterocyclic Amino Acids

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, demonstrated its high potential as a building block in medicinal chemistry, opening avenues for the creation of novel pharmaceuticals and research tools (Van Hende et al., 2009).

Drug Development for Neuropathic Pain

The discovery of prodrugs for hydroxamate-based inhibitors of glutamate carboxypeptidase II for oral therapy in neuropathic pain highlighted the innovative approaches to improving pharmacokinetics and therapeutic efficacy of compounds in this class (Rais et al., 2017).

Cytotoxic Activity Against Cancer Cells

Studies on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases evaluated their in vitro cytotoxic activity against various human cancer cell lines, contributing to cancer research and the development of new chemotherapy agents (Hassan et al., 2015).

Future Directions

properties

IUPAC Name |

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-9(17)16-7-11(8-16)13(18)15-6-10-2-4-12(14)5-3-10/h2-5,11H,6-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTYEWUAECZRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-fluorobenzyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)

![N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide](/img/structure/B2706093.png)

![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)

![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2706112.png)